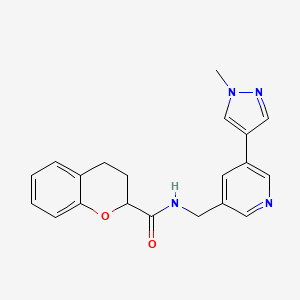

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)chroman-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)chroman-2-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a methyl group at one position and connected to a pyridine ring at another. This pyridine ring is further connected to a chroman ring through a methylene bridge. The chroman ring is substituted with a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and pyridine rings, the introduction of the methyl group, and the coupling of the rings. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole, pyridine, and chroman rings, as well as the carboxamide group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrazole ring could participate in electrophilic substitution reactions, while the carboxamide group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)chroman-2-carboxamide, due to its complex structure, finds application in the synthesis of novel compounds with potential antibacterial activity. Research has demonstrated the synthesis of pyrazolo[3,4-b]pyridine derivatives through methods such as the Friedländer condensation, revealing moderate to good activity against various bacterial strains, including P. aeruginosa, E. coli, S. pneumoniae, and B. cereus. These findings suggest the compound's utility as a precursor in developing antibacterial agents (Panda, Karmakar, & Jena, 2011).

Experimental and Theoretical Studies in Organic Synthesis

The compound also serves as a key intermediate in experimental and theoretical studies aiming at the functionalization of pyrazole derivatives. For instance, its use in reactions with 2,3-diaminopyridine underlines its versatility in organic synthesis, leading to products that have been structurally elucidated and theoretically examined, underscoring its importance in synthetic chemistry research (Yıldırım, Kandemirli, & Demir, 2005).

Glycine Transporter 1 Inhibitor Development

Moreover, derivatives of this compound have been identified as potent and orally available inhibitors of the glycine transporter 1 (GlyT1), showcasing its potential in the development of therapeutics aimed at modulating glycine levels in the brain. Such compounds have been evaluated for their inhibitory activity, pharmacokinetics profile, and effects on cerebrospinal fluid concentrations of glycine in rats, highlighting their significance in neuroscience and pharmacology research (Yamamoto et al., 2016).

Anticancer and Anti-inflammatory Agents

Research into pyrazolopyrimidines derivatives, structurally related to N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)chroman-2-carboxamide, has shown promise in the synthesis of novel compounds with anticancer and anti-5-lipoxygenase activities. These compounds have undergone screenings for cytotoxic properties against cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation and asthma, providing insights into their therapeutic potential (Rahmouni et al., 2016).

Luminescence Properties and Binding Characteristics

Furthermore, studies on novel aromatic carboxylic acid derivatives and their lanthanide complexes have explored the luminescence properties and binding characteristics of these compounds with proteins like bovine serum albumin (BSA). This research sheds light on the compound's applications in medicinal chemistry and bioimaging, demonstrating its role in the design of luminescent probes and potential therapeutic agents (Tang, Tang, & Tang, 2011).

Wirkmechanismus

Target of Action

The primary target of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)chroman-2-carboxamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

Mode of Action

The compound interacts with its target, NAMPT, by activating it . The activation of NAMPT enhances the NAD+ salvage pathway, which is crucial for many biological processes

Biochemical Pathways

The activation of NAMPT by the compound affects the NAD+ salvage pathway . This pathway is responsible for recycling nicotinamide, a form of vitamin B3, into NAD+, a coenzyme involved in redox reactions and cellular metabolism . By enhancing this pathway, the compound can influence various biological processes that rely on NAD+, including metabolism and aging .

Pharmacokinetics

The compound’s interaction with cytochrome p450 enzymes (cyps), which play a key role in drug metabolism, has been noted . The compound shows attenuated CYP direct inhibition towards multiple CYP isoforms , suggesting it may have favorable pharmacokinetic properties.

Result of Action

The activation of NAMPT by the compound leads to an enhancement of the NAD+ salvage pathway . This can influence various biological processes that rely on NAD+, potentially leading to therapeutic effects in diverse diseases

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-24-13-17(12-23-24)16-8-14(9-21-11-16)10-22-20(25)19-7-6-15-4-2-3-5-18(15)26-19/h2-5,8-9,11-13,19H,6-7,10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJKOKRFMIIHCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3CCC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)chroman-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2972338.png)

![{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride](/img/structure/B2972340.png)

![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2972342.png)

![2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide](/img/structure/B2972344.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-nitrophenyl ketone](/img/structure/B2972346.png)

![3-(dimethylamino)-N-[1-(4-fluoro-3-methylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2972348.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2972349.png)

![3-(4-ethoxyphenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2972350.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2972355.png)

![2-methyl-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)benzamide](/img/structure/B2972356.png)

![2-(5-Methyl-4-propan-2-yl-1,3-thiazol-2-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide](/img/structure/B2972357.png)

![(E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2972358.png)

![Ethyl 5-(2-iodobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2972361.png)